Leteprinim
Overview
Description
Leteprinim is a hypoxanthine derivative drug known for its neuroprotective and nootropic effects. It stimulates the release of nerve growth factors and enhances the survival of neurons in the brain. This compound is under development as a potential treatment for neurodegenerative disorders such as Alzheimer’s disease, Parkinson’s disease, and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leteprinim can be synthesized through a series of chemical reactions involving the acylation of hypoxanthine derivatives. The process typically involves the following steps:
Acylation: The amino group of hypoxanthine is acylated using an appropriate acylating agent.
Purification: The resulting compound is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Leteprinim undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound that may have different pharmacological properties .
Scientific Research Applications
Leteprinim has a wide range of scientific research applications, including:
Neuroprotection: It is used to study its effects on protecting neurons from damage.
Nootropic Effects: Research focuses on its potential to enhance cognitive functions.
Neurodegenerative Disorders: Studies are conducted to evaluate its efficacy in treating conditions like Alzheimer’s disease, Parkinson’s disease, and stroke.
Neurite Outgrowth: It stimulates neurite outgrowth and the production of neurotrophic factors from astrocytes
Mechanism of Action
Leteprinim exerts its effects by stimulating the release of nerve growth factors and enhancing the survival of neurons. It targets molecular pathways involved in neuroprotection and neurogenesis. The compound interacts with receptors and signaling molecules that promote neuronal growth and survival .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with neuroprotective properties.
Tetracaine: Known for its use in ophthalmology and neuroprotection.
Uniqueness of Leteprinim
This compound is unique due to its dual role as a neuroprotective and nootropic agent. Unlike other similar compounds, it specifically stimulates the release of nerve growth factors and enhances neuronal survival, making it a promising candidate for treating neurodegenerative disorders .
Properties
IUPAC Name |
4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPOIZCOJJMTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=NC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160496 | |
Record name | Leteprinim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138117-50-7 | |
Record name | Leteprinim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138117-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leteprinim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138117507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leteprinim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LETEPRINIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBY3IU407M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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